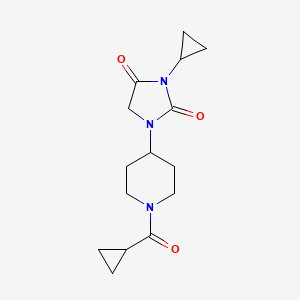

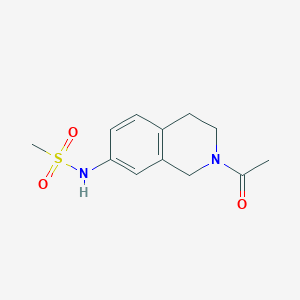

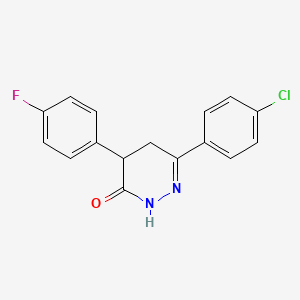

7-(3,4-dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "7-(3,4-dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione" is a structurally complex molecule that appears to be related to a class of compounds known for their potential psychotropic activities. These compounds typically interact with various serotonin receptors and have been studied for their antidepressant and anxiolytic properties. The presence of a piperazine ring and a purine-2,6-dione core is a common feature in this class of compounds, which are often modified to enhance their pharmacological profile .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature, where derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their biological activities. These syntheses involve the introduction of various substituents at specific positions on the purine core to modulate the compound's interaction with serotonin receptors . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, involving multiple steps such as alkylation, amidation, and arylation to introduce the desired substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using molecular modeling techniques to understand their interaction with serotonin receptors. The presence of fluorinated arylpiperazine and the purine-2,6-dione core is crucial for the binding affinity to these receptors. The specific arrangement of substituents and the overall three-dimensional conformation of the molecule play a significant role in its biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include reactions that form carbon-nitrogen bonds, such as the coupling of arylpiperazine with the purine core. The introduction of substituents like fluorine or trifluoromethyl groups can significantly alter the compound's electronic properties, potentially affecting its pharmacological profile. The reactivity of these compounds can also be influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as lipophilicity and metabolic stability, are important factors in their pharmacokinetic profiles. These properties have been evaluated using techniques like micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models. The stability of the compound in biological systems and its ability to cross biological membranes are critical for its effectiveness as a drug candidate .

Case Studies

In the case of compound 9, which is structurally similar to the compound , it has shown potential as an antidepressant in the forced swim test (FST) in mice and has exhibited greater potency of antianxiety effects compared to the reference drug diazepam . Another related compound, 21, demonstrated antidepressant-like effects in FST and anxiolytic-like activity in the four-plate test (FPT) in mice . These case studies highlight the therapeutic potential of such compounds and the importance of structural modifications to achieve desired biological activities.

Applications De Recherche Scientifique

Cardiovascular Activity

The compound and its derivatives show potential in cardiovascular research. Studies have indicated that certain analogues display strong prophylactic antiarrhythmic activity and hypotensive effects. For example, derivatives such as compound 15 with 8-(2-morpholin-4-yl-ethylamino) substitution have been observed to have significant antiarrhythmic activity in experimentally induced arrhythmia (Chłoń-Rzepa et al., 2004).

Serotonin and Dopamine Receptor Affinity

The compound's derivatives have been synthesized and biologically evaluated for their affinity to serotonin (5-HT6, 5-HT7) and dopamine D2 receptors. Compounds with certain structural features, like a (2,3-dichlorophenyl)piperazine moiety, have been classified as potent dual 5-HT6/D2 receptors ligands (Żmudzki et al., 2015).

Antiasthmatic Activity

Research has developed derivatives of this compound for their potential antiasthmatic activity. The derivatives were synthesized and screened for vasodilator activity, with some showing significant activity compared to standard drugs. Specific derivatives with di-chloro substitution indicated significant activity, suggesting their potential as anti-asthmatic compounds (Bhatia et al., 2016).

Inhibition of Mycobacterium tuberculosis

Novel purine-linked piperazine derivatives of this compound have been synthesized to target Mycobacterium tuberculosis. They work by disrupting the biosynthesis of peptidoglycan in the bacteria, showing promising anti-mycobacterial activity. Some compounds in this series have shown greater potency than existing clinical drugs like Ethambutol (Konduri et al., 2020).

Antiplatelet Drug Research

Studies have compared the pharmacokinetic parameters of this compound's derivatives as potential antiplatelet drugs. These derivatives have been evaluated in rabbit blood plasma, indicating their potential use in antiplatelet therapy (Smirnova et al., 2021).

Propriétés

IUPAC Name |

7-[(3,4-dichlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N6O2/c1-23-14-13(15(26)22-17(23)27)25(9-10-2-3-11(18)12(19)8-10)16(21-14)24-6-4-20-5-7-24/h2-3,8,20H,4-7,9H2,1H3,(H,22,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZANOUCNDKCZSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2500335.png)

![7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![4-methoxy-1-methyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2500340.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2500348.png)

![2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide](/img/structure/B2500350.png)